Reduced Allylboration Reactivity: Controlled Polymer Functionalization vs. Unsubstituted Benzaldehyde
4-(1-Pyrrolidinyl)benzaldehyde exhibits significantly slower reaction kinetics in allylboration reactions compared to unsubstituted benzaldehyde. This is attributed to the electron-donating effect of the pyrrolidine group, which deactivates the aldehyde toward nucleophilic addition .
| Evidence Dimension | Allylboration Reaction Kinetics (Conversion Rate) |
|---|---|
| Target Compound Data | 50% conversion |
| Comparator Or Baseline | Unsubstituted benzaldehyde |
| Quantified Difference | Slower; 50% conversion after 28 hours |
| Conditions | Allylboration reaction conditions as described in the referenced study for polymer modification . |
Why This Matters
This slower, controlled reactivity is advantageous for precision polymer functionalization and stepwise synthetic processes, distinguishing it from more reactive, less controllable aromatic aldehydes.
